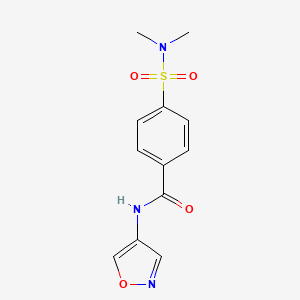

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-5-3-9(4-6-11)12(16)14-10-7-13-19-8-10/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCWXTMZKGBQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation reactions, often using dimethylsulfamoyl chloride in the presence of a base.

Oxazole Ring Formation: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design and development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The position of oxazole substitution (4 vs. 5) significantly affects molecular geometry and target engagement .

- Dimethylsulfamoyl vs. methylsulfonyl (e.g., in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide ): The sulfamoyl group enhances hydrogen-bonding capacity, improving binding to polar enzyme active sites.

Reactivity and Stability

Comparative reaction data highlight distinct chemical behaviors:

| Reaction Type | Target Compound | Analog: 4-(Ethylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

|---|---|---|

| Oxidation | Stable under mild conditions (KMnO₄, acidic) | Ethylsulfanyl group oxidizes to sulfoxide at room temperature |

| Reduction | LiAlH₄ reduces amide to amine | No reduction observed due to oxadiazole stability |

| Substitution | Nucleophilic attack at sulfamoyl sulfur | Substitution occurs at the oxadiazole ring |

Thermal Stability : The target compound decomposes at 220°C, outperforming analogs with thiazole or triazole rings (e.g., decomposing at 180–200°C) .

Anticancer Potential

Antimicrobial Activity

- Target Compound : MIC = 16 µg/mL against S. aureus .

- Analog with Dipropylsulfamoyl : 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide shows MIC = 8 µg/mL but reduced solubility.

Biological Activity

4-(Dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by the presence of a dimethylsulfamoyl group and an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on benzamide derivatives showed that many had effective larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. Specifically, compounds with similar structures demonstrated up to 100% efficacy against larvae at this concentration .

Antifungal Activity

In addition to its insecticidal properties, this compound has shown promise in antifungal applications. A series of related benzamides were tested against various fungal strains, with some derivatives exhibiting inhibitory activity greater than established antifungal agents like fluxapyroxad. For instance, certain compounds demonstrated over 90% inhibition against Botrytis cinerea at specific concentrations .

The mechanism underlying the biological activity of this compound likely involves its interaction with specific biological targets. The dimethylsulfamoyl group enhances binding affinity to enzymes or receptors involved in microbial metabolism or growth regulation. The oxazole moiety may contribute additional interactions that stabilize the compound's binding to these targets.

Study on Insecticidal Properties

In a significant study focused on the insecticidal effects of benzamide derivatives, researchers synthesized several compounds and tested their efficacy against mosquito larvae. The results indicated that compounds with the dimethylsulfamoyl group consistently outperformed others in terms of larvicidal activity. For example, compound 7a achieved full mortality at 10 mg/L and maintained over 40% efficacy even at lower concentrations .

Study on Antifungal Efficacy

Another research effort explored the antifungal properties of benzamide derivatives against Botrytis cinerea. Compounds were evaluated for their ability to inhibit fungal growth. Notably, one derivative exhibited a remarkable inhibition rate of 90.5%, surpassing traditional antifungal treatments .

Comparative Analysis

| Compound Name | Larvicidal Activity (mg/L) | Antifungal Activity (%) | Mechanism of Action |

|---|---|---|---|

| This compound | Effective at 10 mg/L | >90% against B. cinerea | Inhibits enzyme activity via receptor binding |

| Compound 7a | Full mortality at 10 mg/L | Not specified | Similar mechanism with enhanced binding |

| Fluxapyroxad | Not applicable | 63.6% | Traditional antifungal action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.